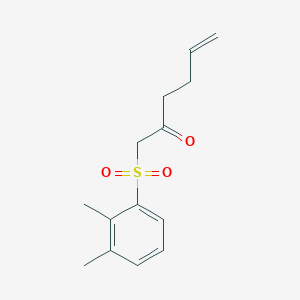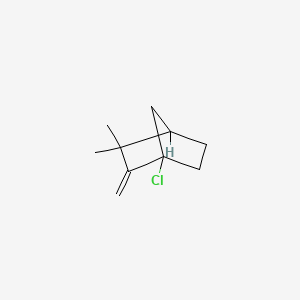
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane is an organic compound with the molecular formula C10H15Cl It is a derivative of norbornane, featuring a chlorine atom and a methylene group attached to the bicyclic structure
Méthodes De Préparation
The synthesis of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane typically involves the chlorination of 2-methylene-3,3-dimethylbicyclo(2.2.1)heptane. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons or other reduced derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane involves its interaction with specific molecular targets. The chlorine atom and methylene group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its detailed molecular interactions .
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylene-3,3-dimethylbicyclo(2.2.1)heptane can be compared with other similar compounds such as:
Camphene: A bicyclic monoterpene with similar structural features but lacking the chlorine atom.
2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane: Similar in structure but without the chlorine substitution.
The presence of the chlorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
4017-64-5 |
|---|---|
Formule moléculaire |
C10H15Cl |
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
1-chloro-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15Cl/c1-7-9(2,3)8-4-5-10(7,11)6-8/h8H,1,4-6H2,2-3H3 |
Clé InChI |
DXHDPJYJYKQEEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1=C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)


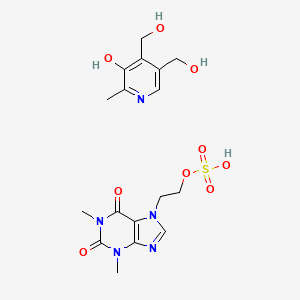
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

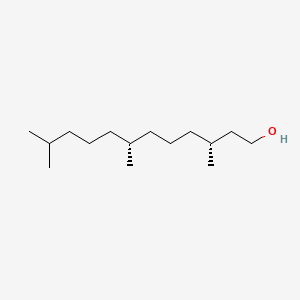
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
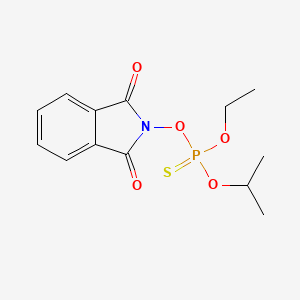
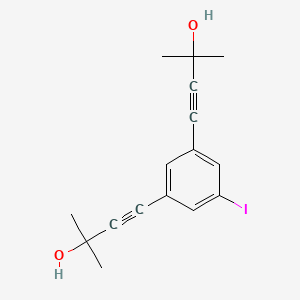
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)

